molecular formula C₂₅H₃₁ClO₆ B1159231 21-Dehydro Beclomethasone 17-Propionate

21-Dehydro Beclomethasone 17-Propionate

Cat. No.: B1159231
M. Wt: 462.96
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro Beclomethasone 17-Propionate is a high-purity chemical compound provided for use as a reference standard in pharmaceutical research and development. This compound is identified as a related substance or impurity of Beclomethasone Dipropionate (BDP), a corticosteroid prodrug used in the treatment of asthma and other inflammatory conditions . The molecular formula of this compound is C 25 H 31 ClO 6 with a molecular weight of 462.96 g/mol . It is a key analytical standard used in the identification and quantification of impurities during the manufacturing process and quality control of Beclomethasone-based pharmaceuticals . Ensuring the safety and efficacy of pharmaceutical products requires rigorous testing for impurities, and this compound serves as a critical tool for method development, validation, and compliance in Abbreviated New Drug Applications (ANDA) and commercial production . By utilizing such certified reference standards, researchers can maintain the highest standards of quality and regulatory adherence. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₅H₃₁ClO₆

Molecular Weight

462.96

Synonyms

(11β,16β)-9-Chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-3,20-dioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Synthetic Chemistry and Derivatization of 21 Dehydro Beclomethasone 17 Propionate

Strategic Approaches to the Synthesis of Steroid 21-Dehydro Compounds

The introduction of an aldehyde functional group at the C-21 position of a steroid, creating a 21-dehydro compound, is a key synthetic transformation. This modification significantly alters the reactivity and potential biological interactions of the steroid molecule. The primary route to this functionality is through the selective oxidation, or dehydrogenation, of the corresponding C-21 primary alcohol.

Dehydrogenation Methodologies for Steroid Scaffolds

The dehydrogenation of steroid scaffolds is a cornerstone of steroid synthesis, enabling the introduction of unsaturation and carbonyl groups that are critical for biological activity. While the term often refers to the creation of carbon-carbon double bonds, such as the Δ1-dehydrogenation that converts hydrocortisone (B1673445) to prednisolone, it also encompasses the oxidation of hydroxyl groups to ketones or aldehydes. nih.govnih.gov

For the synthesis of 21-dehydro steroids, the challenge lies in the selective oxidation of the primary C-21 hydroxyl group without affecting other sensitive functionalities, such as the C-11β secondary hydroxyl group or the Δ1,4-diene system present in the A-ring of many corticosteroids. youtube.com

Common chemical oxidation methods for converting primary alcohols to aldehydes include:

Chromium-based reagents: Reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) have been traditionally used for this purpose. However, their toxicity and the need for stoichiometric amounts have led to the development of milder and more selective alternatives.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Swern and related oxidations: These methods utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride in the Swern oxidation) to achieve gentle and selective oxidation.

The choice of reagent is critical and depends on the specific steroid substrate and the presence of other oxidizable groups.

Stereoselective Synthesis of 21-Dehydro Moieties

The stereochemistry of the steroid core is crucial for its interaction with glucocorticoid receptors. In the synthesis of 21-Dehydro Beclomethasone (B1667900) 17-Propionate, the numerous chiral centers of the beclomethasone backbone are typically pre-established and retained from the starting material. The focus of stereoselectivity in this context is less about creating new stereocenters and more about the chemoselectivity of the C-21 dehydrogenation.

The primary goal is the selective oxidation of the C-21 hydroxyl group. The C-17 side chain, bearing the propionate (B1217596) ester and the newly formed aldehyde, can exhibit conformational flexibility. The synthesis of corticosteroid derivatives containing a 20α-ol, 21-al side chain has been a subject of study, indicating the complexity and importance of the side chain's spatial arrangement. acs.org However, for 21-Dehydro Beclomethasone 17-Propionate, the key transformation does not create a new stable stereocenter at the side chain but rather introduces a planar aldehyde group.

Enzymatic and Biocatalytic Dehydrogenation in Steroid Synthesis

Biocatalysis has emerged as a powerful tool in steroid synthesis, offering high selectivity and mild reaction conditions that are often unattainable with classical chemical methods. wikipedia.org Enzymes, particularly dehydrogenases, play a pivotal role in these transformations. nih.govcymitquimica.com

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. nih.govnih.gov For instance, 20β-hydroxysteroid dehydrogenase from Streptomyces hydrogenans is known to interact with corticosteroid-21-aldehydes, catalyzing their reduction. nih.gov While this is the reverse of the desired synthesis, it demonstrates that enzymes can recognize and act upon the 21-aldehyde functionality. The development of engineered enzymes or the discovery of novel ones could provide a direct and highly selective biocatalytic route to oxidize the C-21 alcohol.

Recent advancements have focused on harnessing enzymes for various steroid modifications, highlighting the potential to streamline synthetic routes and create novel derivatives. nih.gov

Synthesis of this compound and Related Intermediates

The synthesis of this compound, with the chemical name (11ß,16ß)-9-Chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-3,20-dioxopregna-1,4-dien-21-al, is achieved through targeted modification of a beclomethasone precursor. caymanchem.com

Novel Synthetic Routes and Reaction Schemes for C-21 Dehydrogenation

The most direct and logical synthetic route to this compound is the selective oxidation of its immediate precursor, Beclomethasone 17-Propionate. drugbank.comlgcstandards.com This precursor possesses the required 21-hydroxy group.

Proposed Synthetic Scheme:

The critical step is the choice of the oxidizing agent to perform the C-21 dehydrogenation. Given the presence of a secondary alcohol at C-11, a mild and selective reagent is paramount.

Table 1: Comparison of Potential Oxidation Methods for C-21 Dehydrogenation
MethodReagent(s)AdvantagesPotential Challenges
Dess-Martin OxidationDess-Martin Periodinane (DMP)Mild, high selectivity for primary alcohols, neutral pH.Stoichiometric use of a relatively expensive reagent.
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineHigh yield, mild conditions, avoids heavy metals.Requires low temperatures (-78 °C), production of dimethyl sulfide (B99878) byproduct.
Biocatalytic OxidationAlcohol Dehydrogenase (ADH)Exceptional chemo- and regioselectivity, environmentally benign.Requires specific enzyme discovery or engineering, potential for low reaction rates.

A plausible laboratory synthesis would involve dissolving Beclomethasone 17-Propionate in a suitable solvent like dichloromethane (B109758) and treating it with Dess-Martin Periodinane at room temperature until the starting material is consumed. Subsequent workup and purification would yield the desired 21-aldehyde.

Semi-Synthesis from Precursor Steroids (e.g., 16β-Methyl Epoxide, Beclomethasone Derivatives)

The industrial production of corticosteroids like beclomethasone often starts from more readily available steroid raw materials. A common precursor in beclomethasone synthesis is 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione (DB-11).

A typical semi-synthetic sequence to obtain the necessary precursor for the final oxidation step involves:

Ring Opening and Chlorination: The 9β,11β-epoxide is opened with hydrochloric acid to install the 9α-chloro and 11β-hydroxy groups.

Esterification: The hydroxyl groups at C-17 and C-21 are esterified. Beclomethasone dipropionate is a common commercial product where both positions are esterified with propionyl groups.

Selective Hydrolysis: To obtain Beclomethasone 17-Propionate, the 21-propionate ester of beclomethasone dipropionate must be selectively hydrolyzed. This is feasible as primary esters are generally more labile than tertiary esters. This hydrolysis yields the key intermediate, Beclomethasone 17-Propionate, which has a free hydroxyl group at C-21 ready for oxidation. drugbank.comlgcstandards.com

This multi-step semi-synthesis provides the direct precursor for the final dehydrogenation step to yield this compound.

Selective Functionalization and Esterification at C-17 and C-21

The differential reactivity of the hydroxyl groups at the C-17 and C-21 positions of the corticosteroid scaffold presents a significant challenge and opportunity in synthetic chemistry. The selective functionalization of these positions is a critical step in the synthesis of active pharmaceutical ingredients like beclomethasone dipropionate from its precursors.

The synthesis of beclomethasone 17-monopropionate (17-BMP) and beclomethasone 21-monopropionate (21-BMP) highlights the importance of selective esterification. Studies have shown that the 17-BMP is a potent glucocorticoid receptor agonist, while the 21-BMP exhibits no significant binding affinity. nih.gov This differential activity underscores the necessity for regioselective control during synthesis.

One established method to achieve selective esterification at the C-17 and C-21 positions involves the formation of a 17α,21-cyclic orthoester intermediate. This protective group strategy allows for the subsequent selective hydrolysis to yield the desired 17-ester. A key innovation in this process is the use of a 40-60% lower alcohol solution as the solvent during the hydrolysis of the cyclic orthoester. This specific solvent system has been shown to minimize the formation of the undesired 21-ester byproduct, thereby ensuring a high yield of the therapeutically active 17-ester.

The general approach for selective esterification can be summarized as follows:

Orthoester Formation: Reaction of the corticosteroid with a suitable orthoester, such as triethyl orthopropionate, in the presence of an acid catalyst to form the 17α,21-cyclic orthoester.

Selective Hydrolysis: Controlled hydrolysis of the cyclic orthoester in a lower alcohol solution to preferentially yield the 17-α-ester.

This method provides a reliable pathway for the synthesis of 17-ester derivatives, which are often the more biologically active isomers.

Optimization of Reaction Conditions and Yields for Scalability

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction conditions to ensure high yields, cost-effectiveness, and process safety. For corticosteroids like beclomethasone derivatives, scalability is a key consideration.

ParameterOptimized ConditionRationale
Catalyst DMAP (4-Dimethylaminopyridine), TriethylamineHighly efficient acylation catalysts.
Acylating Agent Propionic anhydride, Propionyl chlorideReadily available and reactive reagents for esterification.
Solvent Dichloromethane, Trichloromethane, DichloroethaneProvides good solubility for reactants and intermediates.
Temperature 0-45 °C for propionylation; -10 to 10 °C for ring-openingBalances reaction rate and selectivity, minimizing side reactions.
Work-up Aqueous washes until pH 4-6Removes acidic and basic impurities to ensure product purity.

This table presents a generalized summary of optimized conditions for the synthesis of beclomethasone esters based on available literature.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, enabling the elucidation of structure-activity relationships (SAR) and the design of more potent and selective drugs. For this compound, modifications at key positions of the steroid nucleus have been explored to understand their impact on glucocorticoid receptor binding and anti-inflammatory activity.

Modifications at the C-9, C-11, and C-21 positions of the steroid backbone have been shown to significantly influence the biological activity of corticosteroids.

C-9 Position: Halogenation, particularly with fluorine or chlorine, at the 9α-position is a well-established strategy to enhance glucocorticoid potency. researchgate.netnih.gov This modification increases the electropositivity of the C-11 hydroxyl group, leading to stronger interactions with the glucocorticoid receptor.

C-11 Position: The 11β-hydroxyl group is crucial for glucocorticoid activity, as it forms a key hydrogen bond with the asparagine-564 residue in the glucocorticoid receptor. researchgate.net The absence or inversion of this hydroxyl group to the 11α-position leads to a dramatic loss of activity. nih.gov

C-21 Position: The nature of the substituent at the C-21 position plays a critical role in the pharmacokinetic profile of the drug. While the primary 21-hydroxyl group is important for activity, its esterification can modulate the compound's lipophilicity and duration of action. For instance, the synthesis of 21-desoxy-21-chloro derivatives has been explored as a strategy to create "soft" steroids, which are active topically but are rapidly metabolized to inactive forms upon systemic absorption, thereby reducing systemic side effects. nih.gov The conversion of a 17α,21-cyclic orthoester to a 17α-acyloxy-21-chloro-21-deoxy derivative provides a synthetic route to such analogues. nih.gov

Research has been conducted on beclomethasone dipropionate derivatives with structural modifications at the C-9, C-11, and C-21 positions, including the introduction of different halogens and alkyl moieties, to probe their interaction with the glucocorticoid receptor. researchgate.net

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for studying drug metabolism, pharmacokinetics, and receptor binding assays. The synthesis of deuterated or carbon-13 labeled analogues of this compound can provide valuable insights into its biological fate.

Deuterium-labeled steroid sulfates have also been synthesized and used in intravenous studies to investigate the metabolism and production rates of various pregnane (B1235032) derivatives in humans. capes.gov.br The use of stable isotopes allows for the sensitive and specific quantification of the drug and its metabolites by mass spectrometry. Such studies are crucial for understanding the in vivo behavior of corticosteroids and for the development of new therapeutic agents with improved properties.

Biochemical Transformations and Metabolic Pathways of 21 Dehydro Beclomethasone 17 Propionate

In Vitro Metabolic Fate in Isolated Systems

The metabolism of beclomethasone (B1667900) dipropionate (BDP), a prodrug, is initiated by esterase enzymes and further processed by cytochrome P450 enzymes. nih.gov In vitro studies using isolated systems like liver microsomes and various cell lines have been instrumental in identifying the resulting biotransformation products and the enzymatic pathways involved.

Identification of Biotransformation Products in Liver Microsomes and Cell Lines

In vitro investigations using human liver microsomes, as well as A549 lung and DPX2 liver cell lines, have identified several key metabolites of beclomethasone dipropionate (BDP). nih.govnih.gov The primary transformation is the hydrolysis of the BDP prodrug into its pharmacologically active form, beclomethasone-17-monopropionate (B-17-MP), along with the less active beclomethasone-21-monopropionate (B-21-MP) and inactive beclomethasone (BOH). nih.govnih.gov

Further metabolism, mediated by cytochrome P450 enzymes, leads to the formation of previously uncharacterized inactive clearance metabolites. nih.gov These include hydroxylated ([M4]) and dehydrogenated ([M5]) products. nih.govnih.gov A novel metabolite, [M6], has also been identified, which is formed through the combined action of esterase-mediated ester cleavage and CYP3A4-mediated hydroxylation. nih.govnih.gov Studies in cell lines show that liver cells can produce both hydroxylated and dehydrogenated metabolites ([M4], [M5], and [M6]), whereas lung cells appear to only produce the dehydrogenated metabolite ([M5]). nih.govnih.gov

Table 1: Biotransformation Products of Beclomethasone Dipropionate in Isolated Systems

Metabolite IDCompound NameFormation PathwayFound InPharmacological Activity
B-17-MP ([M1]) Beclomethasone 17-MonopropionateEsterase HydrolysisLung, Liver, PlasmaActive
B-21-MP ([M2]) Beclomethasone 21-MonopropionateEsterase HydrolysisLung, Liver, PlasmaLess Active
BOH ([M3]) BeclomethasoneEsterase HydrolysisLung, LiverInactive
[M4] Hydroxylated BDP MetaboliteCYP3A4/CYP3A5 HydroxylationLiver CellsInactive
[M5] Dehydrogenated BDP MetaboliteCYP3A4/CYP3A5 DehydrogenationLiver & Lung CellsInactive
[M6] Hydroxylated BDP-Esterase MetaboliteEsterase Hydrolysis & CYP3A4 HydroxylationLiver CellsInactive

Data sourced from studies on human liver microsomes and A549 lung and DPX2 liver cell lines. nih.govnih.gov

Role of Esterases in Hydrolysis and Transesterification Pathways

Esterases play a fundamental role in the metabolic activation of BDP. nih.govresearchgate.net As a prodrug, BDP requires the cleavage of its C-21 ester to become pharmacologically active. nih.gov This hydrolysis is rapidly carried out by esterase enzymes present in tissues such as the lung and liver, yielding the highly potent anti-inflammatory metabolite, beclomethasone 17-monopropionate (B-17-MP). nih.govpharmgkb.orgnih.gov

Studies using human lung S9 (HLuS9) fractions show that BDP is efficiently and almost completely metabolized to B-17-MP. pharmgkb.orgresearchgate.net B-17-MP can then be further deactivated to beclomethasone (BOH) at a much slower rate. pharmgkb.org While carboxylesterase 1 (CES1) was initially hypothesized to be the major enzyme involved, research suggests it is only a minor contributor to BDP metabolism in the lungs, with arylacetamide deacetylase potentially playing a more significant role. pharmgkb.orgresearchgate.net In human plasma, esterases not only hydrolyze BDP to B-17-MP but also facilitate an interesterification of B-17-MP to the inactive B-21-MP. drugbank.com

Involvement of Cytochrome P450 Enzymes (e.g., CYP3A) in Steroid Metabolism

The Cytochrome P450 (CYP) superfamily, particularly the CYP3A subfamily, is central to the metabolism of a vast number of drugs, including steroids. nih.govyoutube.com In the context of beclomethasone, CYP3A enzymes are not involved in the activation of the prodrug but rather in its subsequent inactivation and clearance. nih.gov

In vitro studies with recombinant enzymes have demonstrated that CYP3A4 and CYP3A5 metabolize BDP at similar rates, primarily through hydroxylation and dehydrogenation reactions, leading to inactive metabolites. nih.govnih.govresearchgate.net Conversely, CYP3A7, an isoform prevalent in fetal liver, does not appear to metabolize BDP. nih.govnih.gov The formation of these CYP-mediated metabolites, such as the C6-hydroxy- and C6-7-dehydrogenated products, occurs only when esterase activity is inhibited, suggesting that esterase-mediated hydrolysis is the primary and more rapid metabolic pathway for BDP. nih.govresearchgate.net

Stereochemical Aspects of Enzymatic Transformations

The enzymatic reactions involved in steroid metabolism are often characterized by a high degree of stereospecificity. While specific studies on the stereochemistry of 21-Dehydro Beclomethasone 17-Propionate are not available, general principles of steroid metabolism by CYP enzymes offer relevant insights. CYP3A-mediated oxygenation of steroids frequently occurs at the C6 position on the B-ring. nih.gov This reaction is typically regiospecific and stereospecific, resulting in the formation of a hydroxyl group in the β-orientation. nih.gov This specificity ensures the precise modification of the steroid structure, which in turn dictates its biological activity.

Enzymatic Activities Related to Steroid Dehydrogenation and Hydroxylation

Dehydrogenation and hydroxylation are key reactions in the modification and catabolism of steroids, catalyzed by specific enzymes.

Investigation of 20α-Hydroxysteroid Dehydrogenase Activity

The enzyme 20α-Hydroxysteroid Dehydrogenase (20α-HSD), part of the aldo-keto reductase (AKR) superfamily, is known to be involved in corticosteroid metabolism. Studies investigating the expression of genes involved in glucocorticoid synthesis and inactivation have been conducted in models such as the developing mouse lung. science.govscience.govresearchgate.net In these studies, the gene for 20α-HSD (Akr1c18) was examined alongside genes for key steroidogenic enzymes. science.govresearchgate.net This indicates that 20α-HSD is an integral part of the local glucocorticoid metabolic machinery. researchgate.net The enzyme's function involves the reduction of the C20-carbonyl group, a critical deactivation step for many steroids. Research has also noted the expression of 20α-hydroxysteroid dehydrogenase activity in T-lymphocytes in the context of beclomethasone dipropionate's effects. ersnet.org While direct enzymatic studies on this compound are limited, the established role of 20α-HSD in inactivating related corticosteroids suggests it as a plausible enzyme in its metabolic pathway.

Exploration of Enzymes Catalyzing 9,11-Epoxide Formation in Degradation Pathways

A notable degradation pathway for beclomethasone derivatives involves the formation of a 9,11-epoxide structure. nih.govresearchgate.net This transformation occurs through the loss of hydrogen chloride from the steroid's core. nih.gov Research on degradation products in human plasma has identified two such metabolites, designated D-2 and D-3. nih.govresearchgate.net Metabolite D-2 is identified as 9β, 11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3, 20-dione, which forms from beclomethasone (BOH), while D-3 is its 21-propanoate counterpart, formed from beclomethasone 21-monopropionate. nih.govresearchgate.net

The formation of these epoxides is presumed to be mediated by cytochrome P450 (CYP) enzymes. nih.gov Specifically, studies involving human CYP3A enzymes have shown the production of various metabolites, including those with an epoxide at the 9 and 11 positions. nih.gov These 9,11β-epoxides are also recognized as key chemical intermediates in the synthetic manufacturing of beclomethasone and other potent corticosteroids. researchgate.netgoogle.com

Comparative Metabolism of Beclomethasone Derivatives in Research Models

Understanding the metabolism of beclomethasone requires comparing the pathways of its various esterified forms, which serve as prodrugs and active metabolites.

Analysis of Metabolic Pathways of Beclomethasone 17-Monopropionate and 21-Monopropionate

Beclomethasone dipropionate (BDP) is a prodrug that undergoes rapid hydrolysis via esterase enzymes to its metabolites. nih.gov The primary metabolic activation step is the conversion to beclomethasone 17-monopropionate (B-17-MP), which is the principal active metabolite. nih.govnih.gov A minor and significantly less active metabolite, beclomethasone 21-monopropionate (B-21-MP), is also formed. nih.govnih.gov

The profound difference in pharmacological activity is rooted in their affinity for the glucocorticoid receptor. B-17-MP binds to the receptor with a much higher affinity than both the parent BDP and B-21-MP. nih.govresearchgate.net B-17-MP is subsequently hydrolyzed to beclomethasone (BOH), which has a lower receptor binding affinity. nih.govresearchgate.net B-21-MP is considered to have no significant binding affinity. researchgate.net

Table 1: Relative Glucocorticoid Receptor Affinity of Beclomethasone Derivatives

This table illustrates the comparative binding affinity of beclomethasone metabolites to the glucocorticoid receptor, highlighting the role of B-17-MP as the most potent active form.

Compound NameAbbreviationRelative Receptor AffinityRole
Beclomethasone 17-MonopropionateB-17-MPHigh (approx. 13-30 times > BDP) nih.govresearchgate.netPrimary Active Metabolite
Beclomethasone DipropionateBDPModerate (Reference) nih.govProdrug
BeclomethasoneBOHLow researchgate.netInactive Metabolite
Beclomethasone 21-MonopropionateB-21-MPVery Low / Negligible nih.govresearchgate.netMinor, Inactive Metabolite

Degradation Pathways in Biological Matrices (e.g., Plasma, Tissue Homogenates)

The stability and degradation of beclomethasone esters vary significantly between different biological environments, such as plasma and lung tissue.

In human plasma, BDP is subject to rapid and complex degradation. The decomposition involves multiple reactions: hydrolysis to B-17-MP, B-21-MP, and BOH; transesterification of B-17-MP to the inactive B-21-MP; and the formation of 9,11-epoxide degradation products (D-2 and D-3) through the loss of hydrogen chloride. nih.govresearchgate.net

In contrast, within human lung homogenates—the target tissue for inhaled corticosteroids—the metabolic activity is more focused. The primary and rapid reaction is the hydrolysis of BDP to its active metabolite, B-17-MP. researchgate.netnih.govresearchgate.net This efficient local activation is crucial for the therapeutic effect. researchgate.net B-17-MP is more stable in lung tissue compared to BDP, but it is eventually hydrolyzed further to the inactive BOH. nih.govresearchgate.net This difference in metabolic pathways between the lung and plasma helps to achieve a high ratio of local anti-inflammatory activity to systemic side effects. researchgate.net

Table 2: Comparative Degradation Reactions of Beclomethasone Dipropionate (BDP) in Biological Matrices

This interactive table summarizes the key metabolic reactions BDP undergoes in human plasma versus human lung homogenates.

Reaction TypeOccurs in Human PlasmaOccurs in Human Lung HomogenatesDescription
Hydrolysis to B-17-MP YesYes (Primary Pathway)Activation of the prodrug to its main active metabolite. researchgate.net
Hydrolysis to B-21-MP YesYesFormation of a minor, inactive metabolite. researchgate.net
Transesterification YesNoConversion of the active B-17-MP to the inactive B-21-MP. researchgate.net
9,11-Epoxide Formation YesNot ReportedDegradation via loss of HCl to form products like D-2 and D-3. nih.govresearchgate.net

Advanced Analytical Methodologies in Research on 21 Dehydro Beclomethasone 17 Propionate

Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification

While chromatography separates compounds, spectroscopy is required to definitively identify their molecular structures.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown compound or metabolite. By comparing the experimentally measured exact mass with calculated masses for potential chemical formulas, researchers can confidently identify the molecular formula of a new derivative or metabolite.

In the context of beclomethasone (B1667900) research, HRMS is invaluable for characterizing degradation products and metabolites. A study on the degradation of Beclomethasone Dipropionate in human plasma used mass spectrometry to elucidate the structures of previously unknown degradation products. researchgate.net The analysis revealed that two products were formed from beclomethasone and beclomethasone 21-monopropionate through the loss of hydrogen chloride and the formation of a 9,11-epoxide. researchgate.net The absence of the characteristic chlorine isotope pattern in the mass spectra of these products confirmed the loss of the chlorine atom. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including synthetic products like 21-Dehydro Beclomethasone 17-Propionate. While HRMS provides the molecular formula, NMR reveals the atom-by-atom connectivity and stereochemistry of the molecule.

In research involving the synthesis of beclomethasone derivatives or the isolation of its degradation products, various NMR experiments are used:

¹H-NMR (Proton NMR): Provides information about the number, type, and connectivity of hydrogen atoms in the molecule. Chemical shifts and coupling constants in the ¹H-NMR spectrum can confirm the position of ester groups and other functional groups. For example, ¹H-NMR data was used to show that a degradation product of beclomethasone dipropionate had the same D-ring substituents as its precursor, confirming part of its structure. researchgate.net

¹³C-NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei (H-H, C-H), allowing researchers to piece together the entire molecular structure.

NMR was instrumental in confirming the structure of the 9,11-epoxide degradation products of beclomethasone, with data from ¹H-NMR methyl chemical shifts helping to establish the 9β,11β configuration of the epoxide ring. researchgate.net This level of detailed structural analysis is essential for confirming the identity of synthetic products and for understanding degradation pathways.

Impurity Profiling and Degradation Product Analysis in Synthetic and Research Materials

The chemical integrity of a pharmaceutical compound is paramount. Impurity profiling and degradation analysis are essential to identify and quantify any extraneous substances or products of decomposition that may be present in the active pharmaceutical ingredient (API). These studies are crucial for understanding the compound's stability and for ensuring that it meets stringent regulatory standards. For this compound, this involves a detailed investigation into substances that may arise during its synthesis and storage.

This compound, chemically known as (11ß,16ß)-9-Chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)-3,20-dioxopregna-1,4-dien-21-al, is characterized by a 21-aldehyde group. researchgate.netlgcstandards.com This structural feature suggests that it can be formed through the oxidation of the C21-hydroxyl group of Beclomethasone 17-Propionate. The synthesis of such a compound, or the synthesis of the parent compound from which it may be derived as an impurity, can lead to the formation of several process-related impurities.

The formation of a 21-aldehyde can occur via the oxidation of a 20-keto-21-hydroxyl side chain, a reaction that can be catalyzed by trace metals. researchgate.net In the context of corticosteroids like beclomethasone, the synthesis and handling can introduce precursors, intermediates, and by-products that constitute the impurity profile. Given the structure of this compound, potential process-related impurities could include unreacted starting materials such as Beclomethasone 17-Propionate, or by-products from side reactions.

Additionally, other related substances found as impurities in the broader class of beclomethasone derivatives could potentially be present. These are often esters with different acyl groups at the C17 and C21 positions, or compounds with modifications at other sites of the steroid nucleus.

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

Compound NameChemical StructurePotential Origin
Beclomethasone 17-Propionate(11β,16β)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dioneUnreacted starting material
Beclomethasone(11β,16β)-9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dioneHydrolysis product of the propionate (B1217596) ester
Beclomethasone 21-Acetate 17-Propionate[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoateImpurity from starting materials or side reaction
Beclomethasone 21-Butyrate 17-Propionate(11β,16β)-9-Chloro-11-hydroxy-16-methyl-21-(1-oxobutoxyloxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dioneImpurity from starting materials or side reaction

This table is generated based on the general knowledge of beclomethasone derivative synthesis and is for illustrative purposes. The actual impurities would need to be confirmed by experimental analysis.

The characterization of these impurities relies on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separation and quantification. For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, providing molecular weight and fragmentation data. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for the definitive structural confirmation of isolated impurities.

Stability studies are conducted under controlled conditions to understand how a compound might degrade over time when exposed to various environmental factors such as heat, light, humidity, and different pH levels. For this compound, the presence of the 21-aldehyde group is a key factor in its stability profile. Aldehydes are generally susceptible to oxidation, which can lead to the formation of carboxylic acids.

Forced degradation studies on related corticosteroids have shown that the 21-aldehyde can be further oxidized to a 17-carboxylic acid. researchgate.net The degradation of corticosteroids with a 20-keto-21-hydroxyl side chain can proceed through an oxidative pathway leading to the formation of a 21-dehydro derivative, which subsequently degrades to a 17-carboxylic acid. researchgate.net

Furthermore, under alkaline conditions, beclomethasone derivatives can undergo a competing reaction involving the elimination of hydrochloric acid (HCl) from the 9,11-positions. nih.gov This suggests a potential degradation pathway for this compound that does not involve the aldehyde group directly but rather the steroid nucleus.

The degradation of corticosteroids is often studied using stability-indicating HPLC methods that can separate the parent drug from its degradation products. nih.gov These methods are crucial for monitoring the stability of the compound in various formulations and storage conditions.

Table 2: Potential Degradation Products of this compound

Degradation ProductPotential Degradation PathwayStress Condition
9-Chloro-11β-hydroxy-16β-methyl-17-(propionyloxy)-3-oxo-androsta-1,4-diene-17α-carboxylic acidOxidation of the 21-aldehyde groupOxidative stress
9,11-Dehydro-21-dehydro Beclomethasone 17-PropionateElimination of HCl from the 9,11-positionsAlkaline conditions
Beclomethasone 17-PropionateReduction of the 21-aldehyde groupReductive stress
BeclomethasoneHydrolysis of the 17-propionate ester and reduction of the 21-aldehydeHydrolytic and reductive stress

This table presents potential degradation products based on the known reactivity of corticosteroids and should be confirmed by experimental studies.

Molecular Pharmacology and Receptor Interaction Research of 21 Dehydro Beclomethasone 17 Propionate

In Vitro Glucocorticoid Receptor (GR) Binding Studies

The interaction with the glucocorticoid receptor (GR) is the initiating step for the pharmacological activity of corticosteroids. Studies have meticulously characterized the binding properties of beclomethasone (B1667900) derivatives to the GR.

Determination of Receptor Binding Affinities and Kinetics

While specific binding kinetics data for 21-Dehydro Beclomethasone 17-Propionate are not extensively detailed in the available literature, comprehensive studies have been conducted on its closely related and principal active metabolite, beclomethasone 17-monopropionate (17-BMP). nih.gov Research determining the receptor-ligand interactions of 17-BMP in comparison to other glucocorticoids like dexamethasone (B1670325) and fluticasone (B1203827) propionate (B1217596) has been performed. nih.gov These studies evaluate binding kinetics through association and dissociation rate constants to determine the equilibrium dissociation constant (Kd) and the half-time of the receptor-ligand complex. nih.gov For instance, the half-life of the 17-BMP-receptor complex has been measured and compared to other corticosteroids, providing a quantitative measure of its duration of action at the receptor level. nih.govnih.gov

Comparative Binding with Beclomethasone Dipropionate and Active Metabolites (e.g., 17-BMP)

The conversion of the prodrug beclomethasone dipropionate (BDP) to its active metabolite, 17-BMP, is a critical activation step. nih.govdrugbank.com In vitro studies consistently demonstrate that 17-BMP possesses a significantly higher binding affinity for the glucocorticoid receptor compared to the parent compound, BDP. nih.govselleckchem.commedchemexpress.com

Research indicates that BDP itself has a modest affinity for the GR. researchgate.net However, upon hydrolysis to 17-BMP, the affinity is dramatically increased. nih.gov One study quantified the relative receptor affinity (RRA) of 17-BMP as being approximately 13 times more potent than dexamethasone, a benchmark glucocorticoid. nih.gov In contrast, BDP's affinity was about half that of dexamethasone. nih.gov Another source reports the RRA of BDP as 53, while the active metabolite 17-BMP has a much higher RRA of 1345, with dexamethasone being the reference standard at 100. researchgate.net This significant increase in receptor affinity underscores the importance of the metabolic conversion for the therapeutic activity of beclomethasone. nih.govnih.gov

Table 1: Comparative Glucocorticoid Receptor Binding Affinities

Compound Relative Receptor Affinity (RRA)*
Dexamethasone 100
Beclomethasone Dipropionate (BDP) 53 researchgate.net
Beclomethasone 17-Monopropionate (17-BMP) 1345 researchgate.net

*Relative to Dexamethasone = 100

Allosteric Modulation of Glucocorticoid Receptor Binding

The glucocorticoid receptor, like other nuclear hormone receptors, is an allosteric protein. doi.org This means it possesses topographically distinct sites that can influence the conformation and function of the primary ligand-binding site and the DNA-binding domain. doi.orgfrontiersin.org Ligand binding induces specific conformational changes in the GR, which in turn dictates the recruitment of co-regulator proteins and subsequent gene regulation. frontiersin.org

While the concept of allosteric modulation is fundamental to GR function, specific research detailing the allosteric modulatory effects of this compound or its primary metabolite, 17-BMP, on the GR is not prominently featured in current literature. General studies on GR agonists have shown that different ligands can induce distinct receptor conformations, leading to varied pharmacological profiles. frontiersin.org This suggests that the specific chemical structure of a ligand can allosterically influence the receptor's downstream signaling, but dedicated studies on beclomethasone derivatives in this context are needed for a complete understanding.

Cellular and Molecular Mechanisms of Action (In Vitro)

The binding of a corticosteroid to the GR initiates downstream cellular events, primarily through the modulation of gene expression. These mechanisms are broadly categorized as transactivation and transrepression.

Glucocorticoid Receptor Transactivation and Transrepression in Cell-Based Assays

The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, where the activated GR complex interferes with the function of pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov Conversely, many of the metabolic and systemic effects are linked to transactivation, where the GR complex directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of specific genes. nih.gov

Studies using the active metabolite 17-BMP have demonstrated its potent activity in both of these pathways. In cell-based assays, 17-BMP effectively suppresses the production of inflammatory cytokines, a hallmark of transrepression. selleckchem.comnih.govplos.org For example, 17-BMP potently inhibits the lipopolysaccharide (LPS)-stimulated release of TNFα and IL-6 in lung macrophages. medchemexpress.complos.org At the same time, 17-BMP demonstrates robust transactivational activity, as shown by its ability to upregulate the expression of glucocorticoid-responsive genes. nih.govplos.org Research comparing various inhaled glucocorticoids suggests that they may possess differential potencies for transactivation versus transrepression pathways. nih.gov

Gene Expression Modulation in Specific Cell Lines (e.g., Upregulation of FKBP51, GILZ)

The transactivation capabilities of beclomethasone's active metabolite, 17-BMP, have been specifically evaluated by measuring the upregulation of well-established GR-target genes. In lung macrophages obtained from patients with chronic obstructive pulmonary disease (COPD) and control subjects, 17-BMP was shown to induce the expression of FK506-binding protein 51 (FKBP51) and Glucocorticoid-Induced Leucine Zipper (GILZ). nih.govplos.org

The upregulation of these genes serves as a biomarker for GR activation and function. nih.govnih.gov FKBP51 is an immunophilin that functions within a negative feedback loop for the GR, while GILZ is a key mediator of the anti-inflammatory and immunosuppressive effects of glucocorticoids. nih.govnih.gov The ability of 17-BMP to effectively drive the expression of these genes confirms its function as a potent GR agonist at the molecular level. medchemexpress.com

Table 2: Gene Expression Modulation by Beclomethasone 17-Monopropionate (17-BMP) in Lung Macrophages

Gene Effect Cell Line/Type
FKBP51 Upregulation medchemexpress.comnih.gov Human Lung Macrophages nih.govplos.org
GILZ Upregulation medchemexpress.comnih.gov Human Lung Macrophages nih.govplos.org
TNFα Downregulation (of LPS-induced production) medchemexpress.complos.org Human Lung Macrophages plos.org
IL-6 Downregulation (of LPS-induced production) medchemexpress.complos.org Human Lung Macrophages plos.org

Effects on Inflammatory Mediator Production in Primary Cell Cultures (e.g., Cytokine Inhibition in Macrophages)

While specific research on "this compound" is not extensively available in public literature, its anti-inflammatory profile can be inferred from studies on its parent compounds, Beclomethasone Dipropionate (BDP) and its primary active metabolite, Beclomethasone 17-Monopropionate (B17-MP). Corticosteroids as a class are well-documented for their potent ability to inhibit the synthesis and release of pro-inflammatory cytokines. drugbank.comsinobiological.com This action is central to their therapeutic effect in inflammatory diseases.

Beclomethasone and its derivatives suppress inflammatory cells, including macrophages, and inhibit the production of mediators like cytokines. drugbank.com The active metabolite, B17-MP, is particularly effective at suppressing cytokine production in macrophages. medchemexpress.com In studies using primary lung macrophages from patients with chronic obstructive pulmonary disease (COPD), B17-MP demonstrated potent, concentration-dependent inhibition of lipopolysaccharide (LPS)-stimulated inflammatory cytokines. medchemexpress.com

Specifically, B17-MP was shown to inhibit the release of key inflammatory mediators such as CXCL8 (Interleukin-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). medchemexpress.com The high potency of B17-MP is highlighted by its low half-maximal effective concentration (EC₅₀) values for this inhibitory activity. medchemexpress.com The modification at the C21 position, as seen in this compound, is a critical factor in the metabolic activation and deactivation pathways of corticosteroids, which directly influences their anti-inflammatory potency. The 21-ester group is readily hydrolyzed to yield active metabolites.

Inhibitory Potency (EC₅₀) of Beclomethasone 17-Monopropionate (B17-MP) on Cytokine Production in LPS-Stimulated COPD Lung Macrophages
CytokineEC₅₀ (nM)Reference
TNF-α0.01 medchemexpress.com
IL-60.05 medchemexpress.com
CXCL80.1 medchemexpress.com

This interactive table summarizes the high potency of B17-MP, the active metabolite of Beclomethasone Dipropionate, in suppressing key inflammatory cytokines. Data sourced from MedChemExpress. medchemexpress.com

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Correlation of Structural Features with Receptor Binding and Cellular Activity

The biological activity of corticosteroids like this compound is intrinsically linked to their three-dimensional structure, which dictates their binding affinity for the glucocorticoid receptor (GR) and subsequent cellular responses. researchgate.net Beclomethasone and its derivatives possess several key structural features that contribute to their high potency. nih.govyoutube.com

Steroid Backbone and Core Substitutions: The fundamental pregnane (B1235032) steroid structure, with a 3-keto group and a double bond between carbons 4 and 5 (Δ⁴), is essential for glucocorticoid activity. researchgate.net The introduction of a second double bond between carbons 1 and 2 (as in beclomethasone) further enhances glucocorticoid activity while reducing mineralocorticoid effects. researchgate.net

9α-Halogenation: The presence of a chlorine atom at the 9α position, a hallmark of beclomethasone, dramatically increases both anti-inflammatory potency and receptor-binding affinity compared to unhalogenated counterparts. researchgate.net

16β-Methyl Group: The methyl group at the 16β position effectively eliminates undesirable mineralocorticoid activity, which is responsible for side effects like sodium and water retention. researchgate.net

17α-Propionate Ester: Esterification at the C17 position with a propionate group is a critical modification. Beclomethasone Dipropionate (BDP) is a prodrug that is rapidly hydrolyzed in the body to its highly active metabolite, Beclomethasone 17-Monopropionate (B17-MP). drugbank.com This metabolite has a significantly higher binding affinity for the glucocorticoid receptor—approximately 13 times that of dexamethasone. drugbank.com This targeted activation enhances topical potency and is a key feature in designing safer inhaled corticosteroids. nih.gov

Impact of Key Structural Features on Corticosteroid Activity
Structural FeatureEffect on ActivityExample CompoundReference
9α-ChloroDramatically increases anti-inflammatory potency and receptor binding affinity.Beclomethasone researchgate.net
16β-MethylEliminates mineralocorticoid activity.Beclomethasone researchgate.net
17α-Ester (e.g., Propionate)Enhances topical potency; creates prodrugs that are activated by hydrolysis.Beclomethasone 17-Monopropionate drugbank.comnih.gov
Δ¹ Double BondEnhances glucocorticoid activity and reduces mineralocorticoid effects.Prednisolone researchgate.net

This interactive table outlines how specific chemical modifications to the steroid structure influence biological activity, based on established structure-activity relationships. drugbank.comresearchgate.netnih.gov

Design Principles for Modulating Steroid Receptor Selectivity and Potency

The design of modern corticosteroids is a sophisticated process aimed at maximizing therapeutic efficacy while minimizing adverse effects. This is achieved by fine-tuning the molecule's structure to modulate its interaction with steroid receptors, particularly the glucocorticoid receptor (GR) versus other steroid receptors like the mineralocorticoid (MR), androgen (AR), and estrogen (ER) receptors. researchgate.netnih.gov

Key design principles include:

Enhancing Glucocorticoid Receptor Affinity: As discussed, specific substitutions (e.g., 9α-halogenation, 17α-esterification) are known to significantly increase the binding affinity for the GR. researchgate.net High affinity is a primary determinant of therapeutic potency, as GRs across different tissues are largely identical. researchgate.net

Promoting Receptor Dimerization and Conformation: Ligand binding induces a conformational change in the GR, allowing it to dimerize and interact with co-regulator proteins and DNA response elements. mdpi.com The design of a ligand can influence the specific conformation of the receptor, potentially leading to "selective glucocorticoid receptor modulators" (SEGRAMs). These compounds are designed to favor pathways that suppress inflammation (transrepression) over those that activate genes associated with metabolic side effects (transactivation). researchgate.netnih.gov

Metabolic Lability for Targeted Deactivation: A crucial principle, especially for topical and inhaled steroids, is the concept of "soft drugs." nih.gov These are active compounds designed to undergo rapid and predictable metabolic inactivation into non-toxic, inactive metabolites upon entering systemic circulation. For beclomethasone and fluticasone, ester groups at the C17 position are key. nih.gov Hydrolysis of the ester by ubiquitous esterase enzymes yields a carboxylic acid metabolite that is virtually inactive, thereby reducing the risk of systemic side effects. nih.gov The modification at C21 in this compound would similarly be a target for metabolic processing.

Modulating Lipophilicity: The lipophilicity of a steroid affects its absorption, distribution, and retention in tissues. Esterification at the C17 and C21 positions, as seen in Beclomethasone Dipropionate, increases lipophilicity, which can enhance penetration into target tissues like the skin and lung airways. This property is carefully balanced to ensure the drug remains at the site of action without excessive systemic absorption. researchgate.net

The ultimate goal is to create ligands that not only bind potently and selectively to the GR but also induce a specific receptor conformation that results in a desired downstream gene expression profile, effectively separating the anti-inflammatory benefits from unwanted effects. researchgate.netnih.gov

Theoretical and Computational Chemistry for 21 Dehydro Beclomethasone 17 Propionate

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 21-Dehydro Beclomethasone (B1667900) 17-Propionate, interacts with its biological target, in this case, the glucocorticoid receptor (GR). These methods are instrumental in understanding the structural basis of a drug's activity and in the rational design of new therapeutic agents.

Prediction of Binding Modes and Interactions with Glucocorticoid Receptors

The binding of a corticosteroid to the ligand-binding domain (LBD) of the glucocorticoid receptor is a critical step in initiating its biological effects. Molecular docking simulations can predict the preferred orientation of 21-Dehydro Beclomethasone 17-Propionate within the GR's binding pocket and identify the key intermolecular interactions that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not extensively available in the public domain, we can infer its binding mode from studies of related glucocorticoids. The binding of corticosteroids to the GR is typically characterized by a network of hydrogen bonds and hydrophobic interactions. For instance, studies on other glucocorticoids have highlighted the importance of amino acid residues such as Asn-564 and Met-639 in the GR LBD for ligand binding and receptor activation. nih.gov The 11-hydroxy group of the steroid, a feature present in this compound, is known to form a crucial hydrogen bond with Asn-564. nih.gov

It is important to note that the active metabolite of beclomethasone dipropionate, beclomethasone-17-monopropionate (17-BMP), exhibits a very high affinity for the glucocorticoid receptor, approximately 13 times that of dexamethasone (B1670325). nih.gov The structural similarity of this compound to 17-BMP suggests it would also be a potent binder, although the precise impact of the 21-aldehyde on binding affinity requires specific computational and experimental validation.

Table 1: Predicted Key Interactions of this compound with Glucocorticoid Receptor LBD (Hypothetical)

Steroid MoietyInteracting GR Residue (Hypothetical)Type of Interaction
11-OHAsn-564Hydrogen Bond
17-PropionateMet-639, other hydrophobic residuesHydrophobic Interaction
3-ketoGln-570, Arg-611Hydrogen Bond
21-aldehydeTo be determined (potential H-bond acceptor)Hydrogen Bond/Polar Interaction

This table is a hypothetical representation based on known interactions of other glucocorticoids with the GR and is intended for illustrative purposes.

Analysis of Conformational Preferences and Ligand Dynamics

The three-dimensional shape or conformation of a drug molecule is crucial for its biological activity. This compound, like other steroids, possesses a rigid four-ring nucleus but has flexible side chains at the C17 and C21 positions. Molecular dynamics (MD) simulations can be employed to study the conformational preferences and dynamic behavior of the ligand both in solution and when bound to the receptor.

These simulations can reveal the energetically favorable conformations of the 17-propionate and 21-aldehyde groups and how their orientations might change upon binding to the GR. The flexibility of these side chains can allow for an "induced fit" to the receptor's binding pocket, optimizing the intermolecular interactions. The conformational dynamics of the ligand-receptor complex are also important for understanding the mechanism of receptor activation and subsequent downstream signaling events.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions. These methods can be applied to this compound to analyze its electronic structure and predict its chemical behavior.

Electronic Structure Analysis and Reactivity Prediction

Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of this compound, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The 21-aldehyde group is a key feature influencing the electronic structure. The carbonyl group (C=O) in the aldehyde is highly polarized, with the oxygen atom being electron-rich and the carbon atom being electron-poor. wikipedia.org This makes the aldehyde carbon an electrophilic center, susceptible to nucleophilic attack. The reactivity of the A-ring enone system and the potential for interactions at the C11-hydroxyl and C17-propionate ester are also governed by their electronic characteristics.

Table 2: Predicted Electronic Properties of Key Functional Groups in this compound

Functional GroupPredicted Electronic CharacterPotential Reactivity
21-aldehydeElectrophilic carbon, nucleophilic oxygenSusceptible to nucleophilic addition, can act as a hydrogen bond acceptor
3-keto (A-ring)Electrophilic carbon, nucleophilic oxygenMichael addition, nucleophilic attack
11-hydroxylNucleophilic oxygen, acidic protonHydrogen bonding, potential site for metabolism
17-propionate esterElectrophilic carbonyl carbonSusceptible to hydrolysis

Reaction Mechanism Studies for Dehydrogenation and Hydrolysis Processes

Computational methods can be used to model the reaction mechanisms of key chemical transformations involving this compound. This includes the enzymatic dehydrogenation of a precursor 21-hydroxy compound to form the 21-aldehyde and the potential hydrolysis of the 17-propionate ester.

Dehydrogenation: The formation of the 21-aldehyde likely occurs via the oxidation of the corresponding 21-hydroxy steroid, a reaction that can be catalyzed by enzymes such as 21-hydroxysteroid dehydrogenase. Theoretical studies can elucidate the step-by-step mechanism of this reaction, including the identification of transition states and the calculation of activation energies. This would provide insights into the feasibility and kinetics of this metabolic pathway.

Hydrolysis: The 17-propionate ester is susceptible to hydrolysis by esterase enzymes, which would lead to the formation of 21-Dehydro Beclomethasone. Computational studies can model the mechanism of this hydrolysis, which typically proceeds through a tetrahedral intermediate. Understanding the energetics of this process can help predict the metabolic stability of the 17-propionate ester.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of beclomethasone derivatives, a QSAR model could be developed to predict their binding affinity for the glucocorticoid receptor based on various molecular descriptors.

A QSAR model that includes this compound and other beclomethasone analogs would be valuable for predicting the activity of new, unsynthesized derivatives and for guiding the design of compounds with improved therapeutic profiles.

Development of QSAR Models for Steroid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For steroid derivatives, including glucocorticoids like this compound, QSAR models are instrumental in predicting activity and optimizing molecular features for enhanced efficacy and selectivity.

Research in this area has demonstrated that the biological activity of corticosteroids is heavily influenced by specific structural modifications. researchgate.net Key structural requirements for glucocorticoid activity include a 3-keto-4-ene scaffold. researchgate.net Modifications such as halogenation at the 6α and 9α positions are known to enhance glucocorticoid potency, a feature present in the beclomethasone structure with its 9α-chloro group. researchgate.netuomustansiriyah.edu.iq Furthermore, substitutions at the C-16 position, such as the 16β-methyl group in beclomethasone, are known to reduce mineralocorticoid side effects. researchgate.net

The development of QSAR models for corticosteroids often involves multiple linear regression analysis to correlate molecular descriptors with biological endpoints, such as relative receptor affinity. nih.gov These models have shown significant correlations and good predictive performance, validated through methods like the leave-one-out cross-validation. nih.gov Steric factors, such as molecular volume and van der Waals volume, have been identified as particularly important parameters in these models. nih.gov

One study focused on developing QSAR models for 11 different corticosteroids, generating molecular and submolecular descriptors to predict relative receptor affinity, among other pharmacokinetic properties. The resulting models showed high correlation coefficients (R² values ranging from 0.841 to 0.977) and strong predictive performance (Q² values from 0.715 to 0.912), indicating a robust relationship between the calculated descriptors and the observed activities. nih.gov

Table 1: Key Structural Features and Their Influence on Corticosteroid Activity

Structural FeatureInfluence on ActivityReference
3-keto-4-ene ScaffoldEssential for glucocorticoid activity. researchgate.net
9α-HalogenationEnhances glucocorticoid potency. researchgate.netuomustansiriyah.edu.iq
16-Substitution (e.g., Methyl)Reduces mineralocorticoid activity. researchgate.net
17α and 17β SubstituentsIncreasing volume (if not excessively large) can increase glucocorticoid receptor binding affinity. researchgate.net

These established relationships are fundamental to the presumed activity of this compound, which contains the core beclomethasone structure with these critical features. The modification at the C-21 position (an aldehyde group instead of a hydroxyl or ester) represents a key structural change whose impact on activity can be predicted and understood using QSAR principles.

Prediction of Receptor Binding and Cellular Activity based on Molecular Descriptors

The biological effects of glucocorticoids are mediated through their binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.govwikipedia.org Upon ligand binding, the receptor undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes. nih.govmdpi.com Molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure, are used to predict the binding affinity and subsequent cellular activity of compounds like this compound.

Molecular modeling and ligand docking studies have been crucial in elucidating the interactions between glucocorticoids and the GR ligand-binding domain (LBD). nih.gov These studies show that GC 17-esters, such as the 17-propionate group in the subject compound, fit well within the receptor's binding pocket, which corresponds to their high receptor-binding affinity. nih.gov In contrast, large substituents at the C-21 position can cause unfavorable steric interactions. nih.gov

Key amino acid residues within the GR are critical for these interactions. For instance, Asn-564 is vital for forming a hydrogen bond with the C11-OH group of the steroid, while Met-639 engages in hydrophobic interactions with the steroid side chains. nih.gov The 21-dehydro modification (an aldehyde at C-21) in this compound would alter the potential hydrogen bonding and steric interactions at this position compared to beclomethasone or its other esters, influencing its binding affinity and activation of the receptor.

A 3D-QSAR model developed for a set of 11 steroids demonstrated a very high correlation coefficient (r²) of 0.98 and a cross-validation (q²) of 0.79, successfully predicting the binding affinity of other ligands. nih.gov Such models incorporate descriptors that account for steric and electrostatic fields, providing a three-dimensional map of favorable and unfavorable interaction regions.

Table 2: Molecular Descriptors and Their Role in Predicting Glucocorticoid Receptor Interaction

Molecular Descriptor TypeRole in PredictionSpecific Interaction DetailsReference
Steric Descriptors Determine the fit of the ligand in the binding pocket.The size and shape of substituents at C-17 and C-21 are critical. Large C-21 groups can cause steric clashes. nih.gov
Electronic/Electrostatic Descriptors Govern hydrogen bonding and polar interactions.The C11-OH group forms a crucial hydrogen bond with Asn-564 in the GR. The C-3 and C-20 keto groups are also key pharmacophoric features. nih.govresearchgate.net
Hydrophobicity (e.g., logP) Influences overall binding affinity and pharmacokinetics.The steroid backbone has significant hydrophobic character that interacts with nonpolar residues in the LBD. researchgate.net
Topological Descriptors Quantify molecular size and branching.Receptor binding affinity for glucocorticoids is strongly dependent on molecular size descriptors like molecular volume and weight. researchgate.net

The computational analysis of this compound, based on the principles derived from related corticosteroids, suggests that its unique C-21 aldehyde group likely modulates its interaction with the glucocorticoid receptor. The combination of the potent beclomethasone core with this modification highlights the utility of theoretical models in predicting the compound's binding affinity and cellular activity, guiding further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 21-Dehydro Beclomethasone 17-Propionate and its related impurities in pharmaceutical formulations?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 240–254 nm) is commonly used, employing C18 columns and gradient elution with acetonitrile/water or methanol/phosphoric acid mixtures. Impurity profiling should reference EP/BP/USP monographs for structurally related corticosteroids (e.g., Betamethasone 21-Propionate, Beclomethasone 17-Propionate) . Calibration standards must include known impurities (e.g., Beclomethasone 21-Acetate 17-Propionate, Beclomethasone 17-Propionate) at concentrations ≥0.1% of the active ingredient to meet ICH Q3A/B thresholds .

Q. How does the glucocorticoid receptor (GR) binding affinity of this compound compare to its parent compound, Beclomethasone Dipropionate?

  • Methodology : Use radioligand displacement assays (e.g., competitive binding with [³H]-dexamethasone) in GR-expressing cell lines (e.g., COS-7). Studies indicate that the active metabolite, Beclomethasone 17-Propionate, exhibits 2–3× higher GR affinity than Beclomethasone Dipropionate due to reduced steric hindrance at the 17-propionate moiety . Dose-response curves should normalize to dexamethasone (100% efficacy) to assess relative potency.

Q. What synthetic routes are recommended for the laboratory-scale preparation of this compound?

  • Methodology : Start with Beclomethasone Dipropionate and apply regioselective hydrolysis under alkaline conditions (e.g., NaOH in ethanol/water, 25°C) to remove the 21-propionate group. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity by NMR (¹H/¹³C) and HRMS . Anhydrous conditions are critical to avoid unwanted oxidation at C21 .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro GR activation assays and in vivo anti-inflammatory models for this compound?

  • Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., tissue-specific metabolism). Conduct parallel studies using:

  • In vitro : GR nuclear translocation assays (confocal microscopy with GFP-tagged GR).
  • In vivo : Ovalbumin-induced murine asthma models with bronchoalveolar lavage (BAL) cytokine profiling (IL-4, IL-5, TNF-α).
    Cross-validate with LC-MS/MS to quantify lung tissue concentrations of the active metabolite .

Q. What experimental designs are optimal for assessing the impact of this compound impurities (e.g., 9-chloro derivatives) on therapeutic efficacy?

  • Methodology : Use a forced degradation study (acid/heat/light exposure) to generate impurities. Compare:

  • Pharmacodynamic : GR binding affinity (IC₅₀) of purified impurities vs. the parent compound.
  • Toxicological : Cytotoxicity in A549 cells (MTT assay) and genotoxicity (Ames test).
    Impurities exceeding 0.15% w/w require qualification per ICH Q3D guidelines .

Q. How do crystallization parameters (e.g., solvent polarity, cooling rates) influence the bioavailability of this compound in dry powder inhalers (DPIs)?

  • Methodology : Prepare solvates (e.g., ethanolates) via solvent evaporation and characterize using:

  • PXRD : To confirm polymorphic purity.
  • DSC/TGA : To assess thermal stability.
  • Aerodynamic particle sizing : Next-generation impactor (NGI) at 60 L/min to simulate inhalation.
    Anhydrous crystalline forms exhibit superior fine particle fraction (FPF >40%) compared to hydrates .

Q. What molecular pathways underlie the association between this compound and reduced fibrosis in preclinical models?

  • Methodology : Transcriptomic analysis (RNA-seq) of TGF-β1-treated human lung fibroblasts (HLFs) post-treatment. Key pathways include:

  • Downregulation of SMAD2/3 and COL1A1.
  • Upregulation of MMP-9 via GR-mediated NF-κB inhibition.
    Validate with ChIP-seq to confirm GR binding at promoter regions of pro-fibrotic genes .

Methodological Notes

  • Reproducibility : Document synthesis and analysis protocols per Beilstein Journal guidelines, including raw spectral data in supplementary materials .
  • Contradictory Data : Address variability in corticosteroid potency rankings by standardizing cell models (e.g., A549 vs. primary alveolar macrophages) and normalizing to internal controls (e.g., β-actin in WB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.